Chloro(phenylsulfonyl)azanide
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Overview
Description
Preparation Methods
Chloro(phenylsulfonyl)azanide can be synthesized through the reaction of benzenesulfonamide with sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product . Industrial production methods involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
Chloro(phenylsulfonyl)azanide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides and sulfonamides.
Reduction: Reduction reactions can convert it into various derivatives, depending on the reducing agent used.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfonyl chlorides, sulfonamides, and substituted aromatic compounds .
Scientific Research Applications
Chloro(phenylsulfonyl)azanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloro(phenylsulfonyl)azanide involves its ability to release chlorine, which acts as an oxidizing agent. This oxidative property allows it to disrupt cellular processes in microorganisms, leading to their inactivation . The molecular targets include cellular proteins and enzymes, which are oxidized and rendered non-functional .
Comparison with Similar Compounds
Chloro(phenylsulfonyl)azanide is similar to other sulfonamide-based compounds, such as:
Chloramine-T: Another sulfonamide compound with similar disinfectant properties.
Dichloramine-B: A related compound with two chlorine atoms, used for similar applications.
What sets this compound apart is its specific reactivity and stability, making it a preferred choice in certain chemical and industrial applications .
Properties
IUPAC Name |
benzenesulfonyl(chloro)azanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5H/q-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKVUPZLWJNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClNO2S- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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